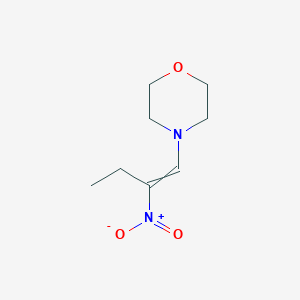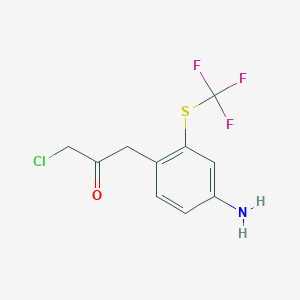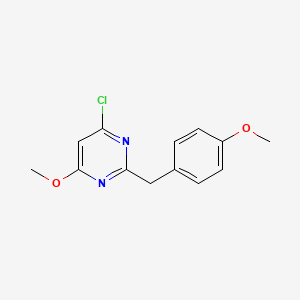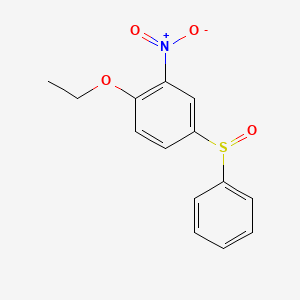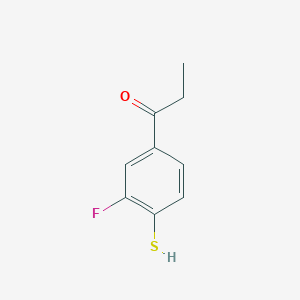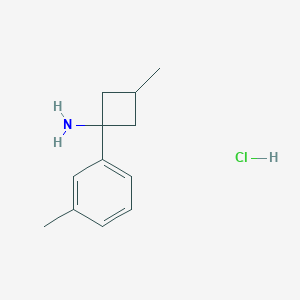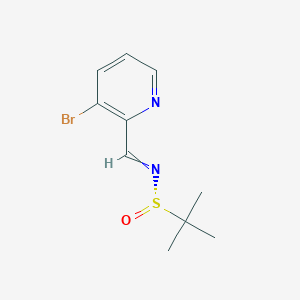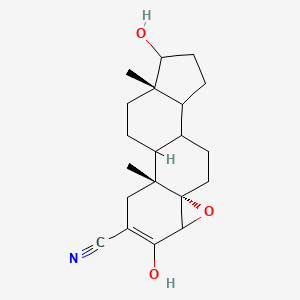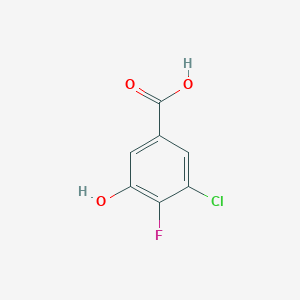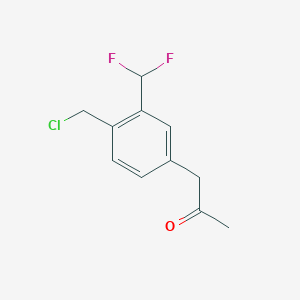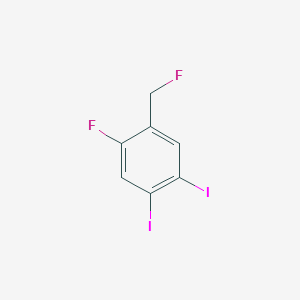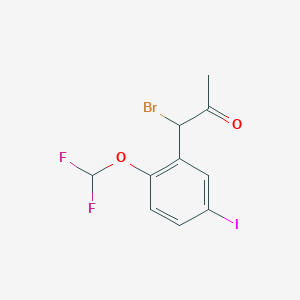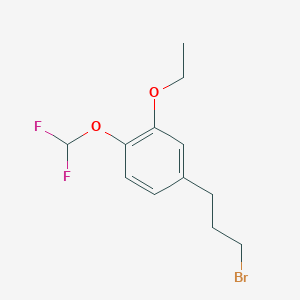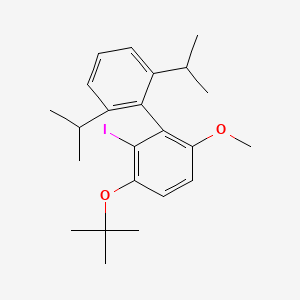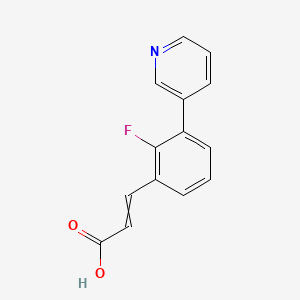
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is a compound that features a fluorinated aromatic ring and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the aromatic ring . The reaction conditions often include the use of solvents such as acetonitrile and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of (e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar electronic properties.
Fluorobenzene: An aromatic compound with a fluorine substituent, similar to the fluorinated aromatic ring in the target compound.
Acrylic Acid: A simple unsaturated carboxylic acid that forms the basis of the acrylic acid moiety in the target compound
Uniqueness
(e)-3-(2-Fluoro-3-(pyridin-3-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct electronic and steric properties. This combination enhances the compound’s potential for various applications, particularly in fields requiring specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H10FNO2 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
3-(2-fluoro-3-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-14-10(6-7-13(17)18)3-1-5-12(14)11-4-2-8-16-9-11/h1-9H,(H,17,18) |
Clé InChI |
ZGPPNULMRMWYIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


